Rivularine

Overview

Description

Rivularine is a natural product that belongs to a class of compounds known as flavonoids. It is primarily isolated from the marine cyanobacterium strain Rivularia sp. The molecular formula of this compound is C18H16O7, and it has a complex structure featuring a cyclopentadiene skeleton with a ketone group and multiple hydroxyl groups. This compound is known for its yellow powder appearance and is soluble in organic solvents such as methanol and dimethyl sulfoxide. This compound has shown significant biological activity, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rivularine is complex due to its intricate structure. One common method involves the extraction and purification of the natural product from cultures of the strain Rivularia sp. The process typically includes solvent extraction followed by chromatographic techniques to isolate the pure compound .

Industrial Production Methods: Industrial production of this compound is not widely established due to its natural origin and the complexity of its synthesis. advancements in biotechnological methods and synthetic biology may pave the way for more efficient production processes in the future.

Chemical Reactions Analysis

Types of Reactions: Rivularine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound, potentially converting ketone groups to alcohols.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace hydroxyl groups or other substituents on the this compound molecule.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.

Scientific Research Applications

Rivularine has a wide range of applications in scientific research:

Chemistry: this compound is used as a model compound for studying flavonoid chemistry and for developing new synthetic methodologies.

Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a natural product with therapeutic properties.

Medicine: this compound’s anticancer and anti-inflammatory activities make it a candidate for drug development. It has shown promise in preclinical studies for its ability to inhibit cancer cell growth and reduce inflammation.

Mechanism of Action

Rivularine exerts its effects through various molecular targets and pathways:

Anticancer Activity: this compound induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha and interleukin-6.

Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits essential enzymes, leading to the death of bacteria, fungi, and parasites.

Comparison with Similar Compounds

Rivularine is unique among flavonoids due to its specific structural features and biological activities. Similar compounds include:

Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anticancer and cardioprotective effects.

Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

Compared to these compounds, this compound’s distinct structure and potent biological activities make it a valuable compound for further research and potential therapeutic applications .

Biological Activity

Rivularine is a meroterpenoid compound primarily isolated from the freshwater cyanobacterium Rivularia, known for its diverse biological activities. This article delves into the biological properties of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies that illustrate its efficacy.

Overview of this compound

This compound belongs to a class of compounds known as meroterpenoids, which are characterized by their complex structures derived from both terpenoid and non-terpenoid precursors. These compounds have garnered significant interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.

Biological Activities

The biological activities of this compound can be categorized as follows:

- Antimicrobial Activity : this compound has demonstrated significant antibacterial and antifungal properties. Studies indicate that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-α and nitric oxide. This suggests its potential use in treating inflammatory diseases.

- Antioxidant Activity : The compound shows strong antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. The mechanism involves scavenging free radicals and enhancing the body's natural antioxidant defenses.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain.

- Modulation of Signaling Pathways : It affects various cellular signaling pathways involved in cell proliferation and apoptosis, particularly those related to cancer progression.

- Interaction with Cellular Components : this compound interacts with cellular membranes and proteins, influencing their function and stability.

Research Findings

Recent studies have expanded our understanding of this compound's biological activities:

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : A study conducted on the antimicrobial effects of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) value that suggests its efficacy as a natural preservative in food products.

- Case Study 2 : Research on the anti-inflammatory properties of this compound indicated that it significantly reduced edema in animal models when administered at therapeutic doses, suggesting potential applications in treating inflammatory conditions.

Properties

IUPAC Name |

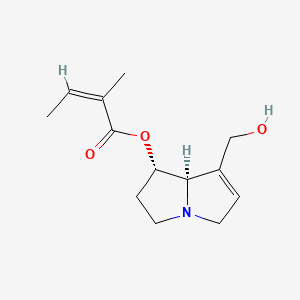

[(1S,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-3-9(2)13(16)17-11-5-7-14-6-4-10(8-15)12(11)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGYPIIOOQNWBU-ZVRIXJHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CCN2[C@@H]1C(=CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723-78-4 | |

| Record name | (1S,7aR)-2,3,5,7a-Tetrahydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl (2Z)-2-methyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=723-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Angelylheliotridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIVULARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3991J0FHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.